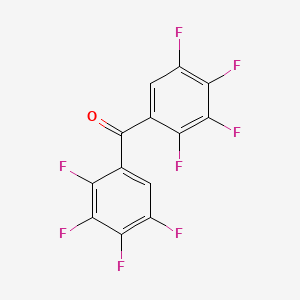

Bis(2,3,4,5-tetrafluorophenyl)methanone

Description

Bis(2,3,4,5-tetrafluorophenyl)methanone (C₁₃H₄F₈O) is a fluorinated aromatic ketone characterized by two 2,3,4,5-tetrafluorophenyl groups attached to a central carbonyl group. The high electron-withdrawing nature of the fluorine substituents significantly influences its chemical reactivity, thermal stability, and electronic properties. This compound is primarily utilized in advanced materials science, particularly in organic electronics and catalysis, due to its robust thermal stability and capacity to participate in π-π stacking interactions .

Properties

CAS No. |

13578-86-4 |

|---|---|

Molecular Formula |

C13H2F8O |

Molecular Weight |

326.14 g/mol |

IUPAC Name |

bis(2,3,4,5-tetrafluorophenyl)methanone |

InChI |

InChI=1S/C13H2F8O/c14-5-1-3(7(16)11(20)9(5)18)13(22)4-2-6(15)10(19)12(21)8(4)17/h1-2H |

InChI Key |

PRYIQXWMHURHFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)C2=CC(=C(C(=C2F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,3,4,5-tetrafluorophenyl)methanone typically involves the reaction of perfluorobenzocyclobutene with isomeric tetrafluorobenzenes in the presence of antimony pentafluoride (SbF5) as a catalyst. The reaction is carried out at elevated temperatures, followed by hydrolysis to yield the desired product .

Industrial Production Methods

While specific industrial production methods for bis(2,3,4,5-tetrafluorophenyl)methanone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3,4,5-tetrafluorophenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of bis(2,3,4,5-tetrafluorophenyl)methanone .

Scientific Research Applications

Bis(2,3,4,5-tetrafluorophenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of bis(2,3,4,5-tetrafluorophenyl)methanone involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound valuable for research in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison:

Bis(4-fluorophenyl)methanone (C₁₃H₁₀F₂O): Contains two mono-fluorinated phenyl rings.

[3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone (C₁₇H₇F₉O₂): Features trifluoromethyl and trifluoromethoxy groups.

(2,3,4,5-Tetrafluorophenyl)(thiazol-2-yl)methanone (C₁₀H₃F₄NOS): A hybrid fluorinated phenyl-thiazole ketone.

Comparative Analysis:

Key Differences and Trends

- Fluorination Impact: The tetrafluorophenyl groups in the target compound enhance thermal stability (Td ~450–500°C) compared to mono-fluorinated analogs (Td ~300–350°C) due to increased intermolecular F···H interactions and molecular rigidity .

- Electron-Withdrawing Effects: Bis(2,3,4,5-tetrafluorophenyl)methanone exhibits stronger electron-withdrawing behavior than bis(4-fluorophenyl)methanone, making it more suitable for charge-transfer applications in OLEDs .

- Synthetic Complexity: Multi-fluorinated compounds require stringent conditions (e.g., Cs₂CO₃-mediated coupling ), whereas mono-fluorinated analogs are synthesized via simpler Pd-catalyzed reactions .

Thermal and Morphological Stability

Bis(2,3,4,5-tetrafluorophenyl)methanone’s decomposition temperature (Td) is comparable to carbazole-dendronized methanones (Td = 471–507°C) used in OLEDs, attributed to fluorine-induced molecular packing . Its glass transition temperature (Tg) is estimated to exceed 250°C, ensuring morphological stability in thin-film devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.